![molecular formula C14H18O9 B1159793 Phloracetophenone 4'-O-glucoside CAS No. 5027-30-5](/img/structure/B1159793.png)
Phloracetophenone 4'-O-glucoside
Overview
Description
Phloracetophenone 4’-O-glucoside is a high-purity natural product with a molecular formula of C14H18O9 . It is a glycoside found in Rhododendron ferrugineum and Bursera simaruba .
Synthesis Analysis
The synthesis of Phloracetophenone 4’-O-glucoside involves coupling the appropriate phloracetophenone 4’-O-β-L-glycosides with β-hydroxybenzaldehyde in aqueous alkali to yield the respective chalcone glycosides .Molecular Structure Analysis
The molecular weight of Phloracetophenone 4’-O-glucoside is 330.3 g/mol . The IUPAC name is 1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone .Physical And Chemical Properties Analysis
Phloracetophenone 4’-O-glucoside is a powder with a molecular weight of 330.3 g/mol . It has a molecular formula of C14H18O9 .Scientific Research Applications
Medicinal Chemistry Research
Phloracetophenone 4’-O-glucoside is a type of phloroacetophenone glycoside . These compounds have been found in the roots of Dorema glabrum, a plant traditionally used for its diuretic, anti-diarrheal, and bronchitis treatment properties . The methanol extract of D. glabrum roots, which contains phloroacetophenone glycosides, has shown significant free radical-scavenging activity .
Antioxidant Activity
Phloracetophenone 4’-O-glucoside, as a type of phloroacetophenone glycoside, has been associated with potent antioxidant activity . This property makes it a potential candidate for further pharmacological studies related to oxidative stress and related diseases .
Sweetening Agent Production
Phloracetophenone 4’-O-glucoside can be used in the production of sweet dihydrochalcones . It is condensed with isovanillin to yield neohesperidine . These sweet dihydrochalcones are used as sweetening agents in various food and beverage products .
Flavonoid Synthesis
Phloracetophenone 4’-O-glucoside plays a role in the synthesis of flavonoids . Flavonoids are a diverse group of plant metabolites that have various biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Choleretic Activity
Phloracetophenone 4’-O-glucoside has been associated with choleretic activity . This means it can stimulate the liver to produce bile, which is important for digestion and the elimination of waste products from the body .
Potential Therapeutic Agent
Given its various properties and activities, Phloracetophenone 4’-O-glucoside could be a potential therapeutic agent for various health conditions. Its antioxidant, choleretic, and other activities suggest it could be useful in the treatment of conditions such as oxidative stress-related diseases, digestive disorders, and potentially even cancer .
Future Directions
properties
IUPAC Name |
1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O9/c1-5(16)10-7(17)2-6(3-8(10)18)22-14-13(21)12(20)11(19)9(4-15)23-14/h2-3,9,11-15,17-21H,4H2,1H3/t9-,11-,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYSAKCPIBLSDO-RGCYKPLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(C=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phloracetophenone 4'-O-glucoside |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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